molecular formula C9H8FN3S B12943398 2-((1H-imidazol-2-yl)thio)-5-fluoroaniline CAS No. 88251-70-1

2-((1H-imidazol-2-yl)thio)-5-fluoroaniline

Cat. No.: B12943398
CAS No.: 88251-70-1
M. Wt: 209.25 g/mol
InChI Key: KJCWYQGQWSTHJD-UHFFFAOYSA-N
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Description

2-((1H-imidazol-2-yl)thio)-5-fluoroaniline is a compound that features an imidazole ring, a thioether linkage, and a fluorinated aniline moiety. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-imidazol-2-yl)thio)-5-fluoroaniline typically involves the reaction of 2-mercaptoimidazole with 5-fluoro-2-nitroaniline under reducing conditions. The nitro group is reduced to an amine, forming the desired product. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and automated systems ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-((1H-imidazol-2-yl)thio)-5-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

Scientific Research Applications

2-((1H-imidazol-2-yl)thio)-5-fluoroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1H-imidazol-2-yl)thio)-5-fluoroaniline involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The fluorinated aniline moiety may enhance binding affinity and specificity to certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1H-imidazol-2-yl)thio)-5-fluoroaniline is unique due to its combination of an imidazole ring, thioether linkage, and fluorinated aniline moiety. This unique structure imparts specific chemical and biological properties, making it valuable in diverse applications .

Properties

CAS No.

88251-70-1

Molecular Formula

C9H8FN3S

Molecular Weight

209.25 g/mol

IUPAC Name

5-fluoro-2-(1H-imidazol-2-ylsulfanyl)aniline

InChI

InChI=1S/C9H8FN3S/c10-6-1-2-8(7(11)5-6)14-9-12-3-4-13-9/h1-5H,11H2,(H,12,13)

InChI Key

KJCWYQGQWSTHJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N)SC2=NC=CN2

Origin of Product

United States

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